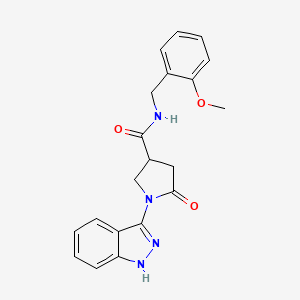

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Description

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique structure combining an indazole ring, a methoxybenzyl group, and a pyrrolidinecarboxamide moiety

Properties

Molecular Formula |

C20H20N4O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-(1H-indazol-3-yl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-21-20(26)14-10-18(25)24(12-14)19-15-7-3-4-8-16(15)22-23-19/h2-9,14H,10-12H2,1H3,(H,21,26)(H,22,23) |

InChI Key |

GFKSQLXEOQSCPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic conditions.

Attachment of the Methoxybenzyl Group: This step involves the alkylation of the indazole nitrogen with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling of the Components: The final step involves coupling the indazole and pyrrolidine components through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of a hydroxyl-pyrrolidine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing indazole and pyrrolidine structures exhibit various biological activities, including:

- Anticancer Activity : The compound's structure suggests potential efficacy against various cancer cell lines. Similar indazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related study demonstrated that indazole derivatives inhibited human chronic myeloid leukemia cell lines with an IC50 value of 5.15 µM, indicating significant anticancer potential .

- Anti-inflammatory Effects : Compounds with similar structural characteristics have been documented to possess anti-inflammatory properties, which could be explored further in the context of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. The following table summarizes key findings from related studies:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Indazole Derivative A | Indazole ring, aromatic substituent | Anticancer activity | Exhibits selective toxicity towards cancer cells |

| Indazole Derivative B | Indole-derived structure | Antimicrobial properties | Shows broad-spectrum antimicrobial effects |

| Indazole Derivative C | Pyridazine ring, amide functionality | Anti-inflammatory effects | Demonstrates unique anti-inflammatory pathways |

The uniqueness of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide lies in its combination of both indazole and pyrrolidine structures, potentially leading to distinct pharmacological profiles compared to these similar compounds.

Antitumor Activity

A study focused on a series of indazole derivatives highlighted the promising antitumor activity of compounds similar to 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. These compounds were evaluated against various human cancer cell lines (A549, K562, PC-3, Hep-G2) using MTT assays. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation while maintaining lower toxicity towards normal cells .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds might induce apoptosis through modulation of key signaling pathways such as the p53/MDM2 pathway and inhibition of Bcl2 family proteins. This suggests that 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide could serve as a scaffold for developing new anticancer agents with improved selectivity and reduced side effects .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of certain endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidinecarboxamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indazol-3-yl)-N-benzyl-5-oxo-3-pyrrolidinecarboxamide: Lacks the methoxy group, which may affect its binding properties and biological activity.

1-(1H-indazol-3-yl)-N-(2-hydroxybenzyl)-5-oxo-3-pyrrolidinecarboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

1-(1H-indazol-3-yl)-N-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide: The presence of a chlorine atom can significantly change its electronic properties and reactivity.

Uniqueness

1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The methoxy group, in particular, can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Biological Activity

The compound 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide represents a unique class of indazole derivatives with potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide can be elucidated as follows:

- Molecular Formula : C17H18N4O3

- Molecular Weight : 314.35 g/mol

- IUPAC Name : 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

This compound features an indazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests show that related indazole derivatives exhibit IC50 values in the range of 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .

The mechanism by which 1-(1H-indazol-3-yl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects may involve:

- CB1 Receptor Modulation : Indazole derivatives have been identified as potential modulators of cannabinoid receptors, particularly CB1. This receptor is implicated in various physiological processes including pain modulation and appetite regulation .

- Inhibition of Tumor Growth : Similar compounds have been observed to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and the inhibition of cell proliferation signals .

Other Pharmacological Activities

Indazole derivatives have also shown promise in other areas:

- Antimicrobial Activity : Some analogs have demonstrated significant antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : Compounds within this class may inhibit pro-inflammatory cytokines, thus reducing inflammation .

Case Study 1: Antitumor Activity

In a study examining the antitumor activity of indazole derivatives, several compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, with one compound showing an IC50 value as low as 0.9 µM against Hep-G2 cells .

Case Study 2: CB1 Receptor Interaction

A separate investigation focused on the interaction of indazole derivatives with CB1 receptors. The study revealed that these compounds could effectively bind to CB1 receptors, suggesting their potential application in treating conditions related to cannabinoid signaling dysfunctions .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.